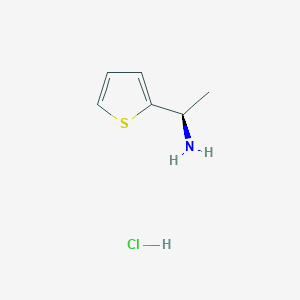![molecular formula C12H15ClN2 B1450595 1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride CAS No. 1803607-15-9](/img/structure/B1450595.png)
1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride
Vue d'ensemble
Description
1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride is a chemical compound with a molecular formula of C12H15ClN2. It is a derivative of azepinoindole, a class of compounds that contain a seven-membered azepine ring fused to an indole ring .
Molecular Structure Analysis
The molecular weight of 1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride is 222.71 g/mol. The compound has a chlorine atom, which is likely responsible for its hydrochloride form .Applications De Recherche Scientifique
Pharmacological Research
“1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride” has shown promise in pharmacological studies due to its structural similarity to natural indole alkaloids, which are known for their diverse biological activities . Researchers are exploring its potential as a therapeutic agent, particularly in the development of novel drugs targeting neurological disorders. Its interaction with neurotransmitter systems could pave the way for new treatments for depression, anxiety, and other mood disorders.
Biochemical Analysis
In the field of biochemistry, this compound is utilized for its ability to bind selectively to certain enzymes and receptors . This selective binding is crucial for investigating enzyme kinetics and receptor-ligand interactions, which can provide insights into cellular signaling pathways and the molecular basis of diseases.
Materials Science
The compound’s unique chemical structure is of interest in materials science, particularly in the synthesis of organic semiconductors. Its potential to contribute to the electrical conductivity and stability of organic semiconductor materials is being researched, which could have implications for the development of flexible electronic devices.
Chemical Engineering
In chemical engineering, “1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride” is studied for its properties as a catalyst and its reactivity in various chemical reactions . Understanding its behavior under different conditions helps in designing more efficient industrial processes, such as the synthesis of complex organic molecules.
Environmental Science
This compound’s role in environmental science is being explored, particularly in the degradation of pollutants . Its potential use in bioremediation efforts to break down hazardous substances and mitigate environmental damage is a subject of ongoing research.
Analytical Chemistry
“1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride” serves as a reference compound in analytical chemistry for calibration and validation of analytical instruments . Its well-defined physical and chemical properties make it an ideal standard for ensuring the accuracy and precision of analytical measurements.
Propriétés
IUPAC Name |
1,2,3,4,5,6-hexahydroazepino[4,3-b]indole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2.ClH/c1-2-5-11-9(4-1)10-8-13-7-3-6-12(10)14-11;/h1-2,4-5,13-14H,3,6-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGDPVDTQIUKDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CNC1)C3=CC=CC=C3N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride | |
CAS RN |
1803607-15-9 | |
| Record name | Azepino[4,3-b]indole, 1,2,3,4,5,6-hexahydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803607-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-aminobutyl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B1450512.png)

![(8-Azabicyclo[3.2.1]octan-3-yl)(pyridin-2-yl)methanone hydrochloride](/img/structure/B1450517.png)
![3-[2-Methyl-4-(trifluoromethoxy)phenyl]propionic acid](/img/structure/B1450518.png)



![2,7-Dimethylimidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B1450523.png)



![3-bromo-2,8-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride](/img/structure/B1450529.png)
![2-{4-[(2,5-dioxoimidazolidin-4-yl)methyl]-1H-1,2,3-triazol-1-yl}acetic acid hydrochloride](/img/structure/B1450532.png)
![2,4,6-Trichlorothieno[3,2-d]pyrimidine](/img/structure/B1450534.png)